1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, characterized by a five-membered heterocyclic structure that includes two nitrogen atoms at positions 1 and 2. This compound features a butan-2-yl group at position 1, an iodine atom at position 5, and a carboxylic acid group at position 4. Its molecular formula is with a molecular weight of approximately 294.09 g/mol. The unique arrangement of these functional groups provides distinct chemical and physical properties that make it of interest in various scientific fields, including medicinal chemistry and materials science .
The chemical reactivity of 1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can participate in typical organic reactions such as esterification and amidation. The iodine atom is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Additionally, the presence of the pyrazole ring allows for various electrophilic aromatic substitution reactions, particularly at the nitrogen positions .
Research indicates that compounds within the pyrazole class, including 1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid, exhibit several biological activities. These may include anti-inflammatory and analgesic properties, as well as potential applications in treating various diseases due to their ability to interact with biological targets. Specific studies have suggested that iodinated pyrazoles can enhance bioactivity compared to their non-iodinated counterparts, possibly due to increased lipophilicity or improved binding affinity to biological receptors
Synthesis of 1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid can be achieved through several methods:
1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid has diverse applications across several fields:
Interaction studies focus on how 1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid interacts with various biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Preliminary studies suggest that this compound may bind to certain enzymes or receptors, influencing their activity and leading to desired biological outcomes
Several compounds share structural similarities with 1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid, each exhibiting unique properties: The uniqueness of 1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid lies in its specific arrangement of functional groups, particularly the iodine atom's presence, which enhances its reactivity and potential bioactivity compared to similar compounds
Microwave irradiation has revolutionized the synthesis of iodinated pyrazoles by enabling rapid, high-yielding reactions under controlled conditions. For 1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid, microwave-assisted methods leverage the polarizability of iodine-containing intermediates to accelerate cyclization and substitution. In a typical protocol, a mixture of 3-aminocrotononitrile and butan-2-yl hydrazine is dissolved in 1 M HCl and subjected to microwave irradiation at 150°C for 10–15 minutes. The carboxylic acid group at C-4 is introduced via hydrolysis of a nitrile intermediate, while the iodine atom is regioselectively incorporated at C-5 through electrophilic aromatic substitution (EAS). The microwave’s dielectric heating mechanism enhances reaction kinetics by polarizing the iodine source (e.g., molecular iodine or N-iodosuccinimide) and stabilizing the transition state. The use of water as a solvent in microwave synthesis not only simplifies purification but also minimizes side reactions, such as the oxidation of the pyrazole ring. The electron-withdrawing carboxylic acid group at C-4 deactivates the pyrazole ring, directing electrophilic iodination to the more nucleophilic C-5 position. Compound Name Structure Key Differences 1-(butan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid Similar structure but methyl at position 3 Different biological activity profile 1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid Methyl group instead of iodine Potentially lower reactivity 1-(butan-2-yl)-5-bromo-1H-pyrazole-4-carboxylic acid Bromine instead of iodine Different leaving group properties 1-(butan-2-yl)-5-fluoro-1H-pyrazole-4-carboxylic acid Fluorine atom present Variations in lipophilicity and reactivity Reaction Optimization and Mechanistic Insights
Table 1: Conventional vs. Microwave-Assisted Iodination of Pyrazoles
Parameter Conventional Method Microwave Method Reaction Time 2–6 hours 10–15 minutes Yield 50–70% 85–92% Solvent Toluene/DMF Water/Ethanol Byproduct Formation Moderate Minimal
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